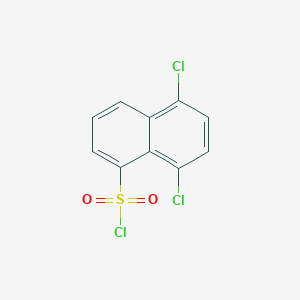
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, oxalic acid (also known as 1-oxalyl-3,5-dimethyl-1H-pyrazole or OXDMP) is a compound that has been used in a variety of scientific research applications. OXDMP is a chiral compound that has been used in both organic and inorganic chemistry, and has been found to have a wide range of biochemical and physiological effects. OXDMP is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of different scientific fields.
Applications De Recherche Scientifique
OXDMP has been used in a variety of scientific research applications, including chromatography, spectroscopy, and enzymatic reactions. OXDMP is also used in the synthesis of a variety of organic compounds, including chiral compounds and polymers. OXDMP has also been used as a catalyst for a number of reactions, including Diels-Alder reactions and aldol condensations. OXDMP has also been used in the synthesis of pharmaceuticals, including antibiotics and antiviral drugs.
Mécanisme D'action
The mechanism of action of OXDMP is not fully understood, but it is believed to act as a catalyst for a number of reactions. OXDMP is believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows OXDMP to act as a catalyst for a variety of reactions, including Diels-Alder reactions and aldol condensations. OXDMP is also believed to act as a nucleophile, which means that it can donate electrons to other molecules, allowing it to act as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXDMP are not fully understood, but it has been found to have a number of beneficial effects. OXDMP has been found to be a potent antioxidant and anti-inflammatory agent, and it has also been found to have antiviral and antibacterial properties. In addition, OXDMP has been found to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OXDMP in lab experiments include its low toxicity, its low cost, and its wide range of applications. OXDMP is a relatively stable compound and is not prone to degradation, making it an ideal choice for laboratory experiments. However, OXDMP does have some limitations, such as its low solubility in water and its lack of stability in the presence of strong acids and bases.
Orientations Futures
The future directions for OXDMP are numerous, and include further research into its biochemical and physiological effects, as well as its potential applications in medicine, agriculture, and industry. Additionally, further research into the synthesis of OXDMP and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the mechanism of action of OXDMP could lead to the development of new and more efficient catalysts for a variety of organic and inorganic reactions.
Méthodes De Synthèse
The synthesis of OXDMP is a multi-step process that involves a series of chemical reactions. The first step is to synthesize the starting material, which is a 3,5-dimethyl-1H-pyrazole. This is done by reacting an aqueous solution of sodium hydroxide with an aldehyde in the presence of a catalytic amount of copper sulfate. The resulting 3,5-dimethyl-1H-pyrazole is then reacted with oxalic acid in a polar solvent, such as dimethyl sulfoxide, to produce OXDMP.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.C2H2O4/c1-4(8)7-5(2)9-10-6(7)3;3-1(4)2(5)6/h4H,8H2,1-3H3,(H,9,10);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKVUYAZOREBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

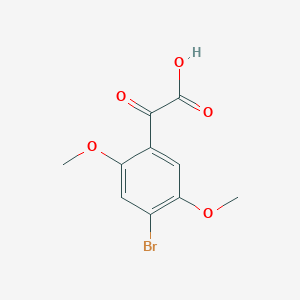


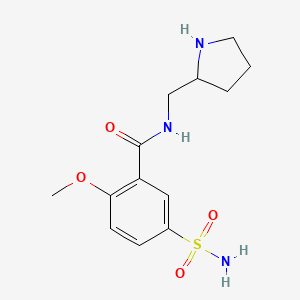
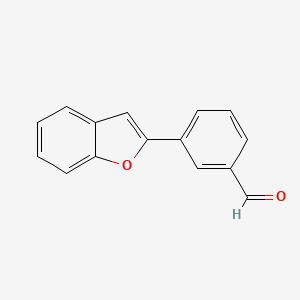
![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)
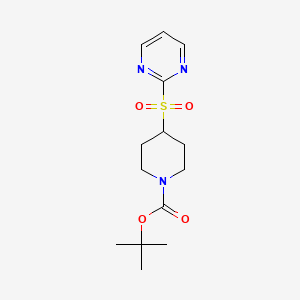
![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)

![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
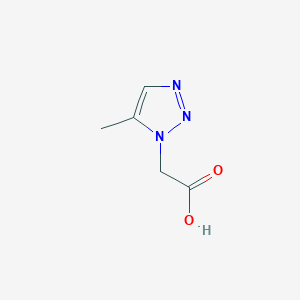
![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)
